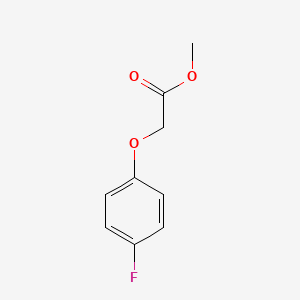

Methyl 2-(4-fluorophenoxy)acetate

Description

Significance of Fluorinated Organic Molecules in Modern Chemical and Biological Sciences

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and biological sciences. numberanalytics.com The unique properties of the fluorine atom, such as its high electronegativity, small size comparable to hydrogen, and the strength of the carbon-fluorine bond, impart profound effects on the characteristics of the parent molecule. numberanalytics.comtandfonline.com In medicinal chemistry, for instance, fluorination is a widely used strategy to enhance various pharmacokinetic and physicochemical properties of drug candidates. nih.gov This can include improved metabolic stability, which can lead to a longer duration of action, and enhanced membrane permeability, allowing for better absorption and distribution within the body. nih.govresearchgate.net

Furthermore, the introduction of fluorine can influence a molecule's binding affinity to its biological target, potentially increasing its potency. nih.gov It has been estimated that approximately 20-30% of all commercially available pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of this element in drug discovery. numberanalytics.comwikipedia.org Beyond pharmaceuticals, organofluorine compounds are integral to the agrochemical industry, contributing to the development of more effective and selective herbicides, insecticides, and fungicides. nih.govyoutube.comresearchgate.net The unique properties of fluorinated compounds also find applications in materials science, leading to the creation of specialty polymers, lubricants, and liquid crystal displays with enhanced durability and chemical resistance. youtube.comwikipedia.org

Overview of Phenoxyacetate (B1228835) Derivatives in Synthetic Chemistry and Biochemical Inquiry

Phenoxyacetate derivatives represent a versatile class of organic compounds with significant applications in both synthetic chemistry and biochemical research. The core structure, characterized by a phenyl ring linked to an acetic acid moiety through an ether bond, serves as a valuable scaffold for the development of a wide range of functional molecules. In synthetic chemistry, phenoxyacetates are often utilized as building blocks for more complex structures due to the reactivity of both the aromatic ring and the carboxylic acid group. mdpi.com For example, they can undergo electrophilic substitution on the aromatic ring and various transformations at the carboxyl group, such as esterification and amidation, to generate a diverse library of compounds. nih.govnih.gov

From a biochemical perspective, phenoxyacetate derivatives have garnered considerable attention for their diverse biological activities. A notable example is the class of phenoxyacetic acid herbicides, which are widely used to control broadleaf weeds. nih.gov In the realm of medicinal chemistry, researchers have explored phenoxyacetate derivatives for their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2). nih.gov The structural framework of phenoxyacetates allows for systematic modifications to optimize their interaction with biological targets, making them attractive candidates for drug discovery programs. nih.gov

Research Trajectories and Academic Focus on Methyl 2-(4-fluorophenoxy)acetate

The specific compound, this compound, has been a subject of interest within the scientific community, primarily as a chemical intermediate and building block in organic synthesis. Its molecular structure combines the key features of a fluorinated phenyl ring and a phenoxyacetate methyl ester, making it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.17 g/mol |

| IUPAC Name | methyl 2-(4-fluorophenyl)acetate |

| SMILES | COC(=O)CC1=CC=C(C=C1)F |

| InChI Key | AJPPKGMEHMXPMC-UHFFFAOYSA-N |

Data sourced from PubChem CID 2733233 nih.gov

Research involving this compound often revolves around its utility in synthetic methodologies. For instance, it can be a starting material for creating more elaborate structures through reactions that modify the ester group or the aromatic ring. The presence of the fluorine atom can influence the reactivity and properties of these subsequent products. While specific, large-scale research trajectories focusing solely on this compound are not extensively documented in publicly available literature, its appearance in chemical catalogs and synthetic procedures indicates its role as a readily available and useful synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMNXSMXSUMRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 4 Fluorophenoxy Acetate and Analogues

Established Strategies for the Synthesis of Phenoxyacetate (B1228835) Esters

The formation of the phenoxyacetate ester linkage is a fundamental aspect of synthesizing the target compound and its derivatives. Classical methods such as esterification and adaptations of ether synthesis are commonly employed.

Esterification Reactions and Their Mechanistic Aspects

The direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a widely used method for preparing esters, known as the Fischer esterification. cas.cn This equilibrium-driven reaction typically involves heating a carboxylic acid and an alcohol with a strong acid like sulfuric acid or tosic acid. nih.govchemrevlett.com

The mechanism of Fischer esterification proceeds through several key steps: nih.govresearchgate.net

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. nih.govresearchgate.net

Nucleophilic attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemrevlett.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst. researchgate.net

To favor the formation of the ester, the equilibrium can be shifted to the right by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed. chemrevlett.com

Another established route to phenoxyacetate esters is through the Williamson ether synthesis. This method involves the reaction of a sodium phenoxide with an alkyl halide. wvu.edu In the context of Methyl 2-(4-fluorophenoxy)acetate, this would entail the reaction of sodium 4-fluorophenoxide with methyl chloroacetate (B1199739). This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the halide from the alpha-carbon of the ester. wvu.edu

| Method | Reactants | Catalyst/Conditions | Mechanism | Key Features |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄), Heat | Nucleophilic Acyl Substitution | Equilibrium-driven; requires excess reactant or water removal. |

| Williamson Ether Synthesis | Phenoxide + Alkyl Halide | Base (to form phenoxide), Heat | SN2 | Good for primary alkyl halides; avoids strong acidic conditions. |

Knoevenagel Condensation in the Synthesis of Related Phenoxyacetate Acrylates

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsphinxsai.com This reaction is a modification of the aldol condensation and typically results in the formation of an α,β-unsaturated product after dehydration. wikipedia.org

While not a direct route to this compound, the Knoevenagel condensation can be employed to synthesize related phenoxyacetate acrylates. For instance, a phenoxy-substituted aldehyde could react with an active methylene compound like diethyl malonate.

The mechanism of the Knoevenagel condensation generally proceeds as follows: purechemistry.org

Deprotonation: The basic catalyst removes a proton from the active methylene compound, forming a resonance-stabilized carbanion (enolate). purechemistry.org

Nucleophilic addition: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.

Protonation: The resulting alkoxide is protonated.

Dehydration: The intermediate alcohol undergoes dehydration to form the α,β-unsaturated product.

The choice of catalyst, often a weak base like an amine, is crucial to avoid self-condensation of the aldehyde or ketone. wikipedia.org

Synthesis of Key Intermediates for Fluorophenoxyacetate Analogues

The synthesis of analogues of this compound often requires the preparation of specific fluorinated intermediates. A primary building block is the corresponding fluorophenol. One method for preparing fluorophenols involves the hydrolysis of chlorofluorobenzenes under acidic conditions in the presence of copper salts. epo.org Another route is through the diazotization of a fluoroaniline, followed by the decomposition of the resulting diazonium salt in water. epo.org

Once the desired fluorophenol is obtained, it can be converted to the corresponding phenoxyacetic acid. This is typically achieved through a Williamson ether synthesis-type reaction, where the fluorophenol is first deprotonated with a base to form the phenoxide, which then reacts with a haloacetic acid ester (e.g., ethyl chloroacetate). Subsequent hydrolysis of the ester yields the fluorophenoxyacetic acid. researchgate.net This acid can then be esterified, as described in section 2.1.1, to produce the desired methyl ester analogue.

Advanced Fluorination Techniques in Organic Synthesis

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Advanced fluorination techniques offer precise control over the placement and stereochemistry of fluorine atoms.

Asymmetric Electrophilic Fluorination Methodologies

Asymmetric electrophilic fluorination is a powerful strategy for the enantioselective synthesis of fluorine-containing compounds. acs.org This method involves the reaction of a nucleophilic substrate, such as an enolate, with an electrophilic fluorine source in the presence of a chiral catalyst or auxiliary. acs.orgnih.gov

A variety of electrophilic fluorinating reagents have been developed, with N-fluoro compounds being particularly common due to their stability and ease of handling. wikipedia.org Examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. acs.orgwikipedia.org

Catalytic asymmetric fluorination often employs chiral transition metal complexes or organocatalysts to induce enantioselectivity. nih.gov For instance, chiral palladium complexes have been shown to effectively catalyze the fluorination of β-ketoesters with high enantioselectivity. acs.org The catalyst and substrate form a chiral complex, which directs the approach of the fluorinating agent to one face of the nucleophile.

Alternatively, diastereoselective fluorination can be achieved by attaching a chiral auxiliary to the substrate. The chiral auxiliary directs the fluorination to a specific face of the molecule, and after the reaction, the auxiliary can be removed to yield the enantiomerically enriched product. illinois.edu

| Component | Examples | Role |

|---|---|---|

| Electrophilic Fluorine Source | N-fluorobenzenesulfonimide (NFSI), Selectfluor® | Provides the electrophilic fluorine atom. |

| Chiral Catalyst | Chiral Palladium Complexes, Chiral Iodoarenes | Creates a chiral environment to induce enantioselectivity. |

| Chiral Auxiliary | Evans' oxazolidinones | Temporarily attached to the substrate to direct diastereoselective fluorination. |

Halofluorination and Deoxyfluorination Protocols for Fluorinated Building Blocks

Halofluorination and deoxyfluorination are important methods for synthesizing fluorinated building blocks that can be further elaborated into more complex molecules.

Halofluorination involves the addition of a halogen and a fluorine atom across a double bond. nih.gov This reaction is typically initiated by an electrophilic halogen source, which forms a halonium ion intermediate with the alkene. Subsequent nucleophilic attack by a fluoride source, such as Deoxo-Fluor®, leads to the vicinal halofluoro compound. nih.govresearchgate.net The regioselectivity and stereoselectivity of the reaction can often be controlled by the substrate and reaction conditions.

Deoxyfluorination is the conversion of a hydroxyl group to a fluorine atom. cas.cn This transformation is commonly achieved using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). commonorganicchemistry.com These reagents react with alcohols to form an intermediate that is then displaced by a fluoride ion in an SN2-type reaction, typically with inversion of configuration. Deoxyfluorination is a valuable tool for preparing alkyl fluorides from readily available alcohols. More recently, reagents like AlkylFluor have been developed as more stable and practical alternatives to traditional deoxyfluorinating agents. nih.gov

| Reaction | Reagent | Transformation | Key Features |

|---|---|---|---|

| Halofluorination | N-Halosuccinimide (NXS) + Fluoride Source (e.g., Deoxo-Fluor®) | Alkene to Vicinal Halofluoroalkane | Electrophilic addition mechanism. |

| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | Alcohol to Alkyl Fluoride | Thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | More thermally stable alternative to DAST. |

Applications of Aryne Intermediates in Fluorinated Molecule Synthesis

Arynes are highly reactive intermediates that have garnered significant attention in synthetic chemistry for the construction of functionalized organic molecules. Their application in the synthesis of fluorinated compounds is a notable advancement, providing pathways to complex aromatic and heterocyclic structures that are otherwise challenging to access. The generation of arynes, typically from precursors like ortho-silylaryl triflates activated by a fluoride source, allows for subsequent trapping with a variety of reagents.

These intermediates have been successfully employed in cycloaddition reactions to create multi-substituted, benzo-fused heterocycles. For instance, the reaction of (trifluoromethanesulfonyloxy)benzynes with azides or nitrile oxides can proceed via a regioselective [3+2] cycloaddition, yielding fluorinated benzo-fused heterocycles. This methodology highlights the utility of arynes in constructing complex scaffolds in a controlled manner. Various fluorinated aromatic and heterocyclic molecules have been synthesized using aryne intermediates, demonstrating the broad applicability of this approach in organofluorine chemistry. While some modern catalytic methods, such as certain copper-mediated fluorinations, have been shown to proceed without the involvement of aryne intermediates, the role of arynes in other synthetic contexts remains crucial for accessing specific classes of fluorinated compounds.

Enzymatic Approaches for Fluorinated Compound Synthesis

Enzymatic methods for synthesizing fluorinated compounds are gaining prominence as a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can provide exquisite control over stereoselectivity, which is often difficult to achieve with conventional catalysts, especially when the fluorine atom is distant from the stereocenter. A variety of enzyme classes have been investigated for their ability to catalyze fluorination reactions or to process fluorinated substrates. These include fluorinases, cytochrome P450 enzymes, lipases, aldolases, and transaminases.

Chemo-enzymatic strategies combine the advantages of both chemical and biological catalysis. A common approach involves using an enzyme, such as a cytochrome P450 monooxygenase, to introduce a hydroxyl group at a specific, non-activated position in a molecule. This hydroxylated intermediate can then be chemically converted to the corresponding fluoride using a nucleophilic fluorinating agent. This two-step process enables the selective fluorination of molecules at sites that are difficult to access through direct chemical means.

| Enzyme Class | Application in Fluorinated Compound Synthesis |

| Fluorinase | Direct C-F bond formation via SN2 reaction. |

| Cytochrome P450 | Regio- and stereoselective hydroxylation of unactivated C-H bonds, creating a handle for subsequent chemical fluorination. |

| Lipases | Kinetic resolution of racemic fluorinated alcohols and esters. |

| Aldolases | Asymmetric construction of C-C bonds to form chiral fluorinated building blocks. |

| Reductases | Photoenzymatic strategies for the asymmetric synthesis of molecules with fluorine-containing stereocenters. |

Overview of Fluorinase and Other Enzyme-Catalyzed Fluorination Methods

The most direct enzymatic route to forming a carbon-fluorine (C-F) bond is catalyzed by the enzyme fluorinase. jetir.orgnih.gov Originally isolated from the bacterium Streptomyces cattleya, fluorinase is the only known enzyme capable of catalyzing the formation of this exceptionally strong bond from an inorganic fluoride ion. wikipedia.org The enzyme catalyzes the SN2-type nucleophilic substitution reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine. wikipedia.orgmdpi.com This reaction proceeds with a remarkable rate enhancement compared to the uncatalyzed reaction. wikipedia.org The mild, aqueous conditions of the enzymatic reaction make it an attractive method, particularly for the incorporation of the fluorine-18 isotope ([¹⁸F]) in the synthesis of radiotracers for positron emission tomography (PET). mdpi.comnih.gov

Beyond fluorinase, other enzymatic strategies have been developed for indirect fluorination. As mentioned, cytochrome P450 enzymes can hydroxylate substrates with high selectivity, and the resulting alcohol can be chemically fluorinated. researchgate.net Additionally, flavin mononucleotide (FMN)-dependent reductases can be used in photoenzymatic systems. elsevierpure.comclockss.org In these systems, light induction elevates a fluorine reagent to an unstable state, leading to the formation of a carbon radical bearing fluorine, which can then be captured by an olefin in an enantioselective manner. elsevierpure.comclockss.org

Biocatalytic Routes for Ester Synthesis and Bioconversion

Biocatalysis offers powerful tools for the synthesis of esters and the bioconversion of fluorinated intermediates into more complex, value-added molecules. While the direct biocatalytic synthesis of this compound is not widely documented, analogous processes demonstrate the potential of this approach. Lipases are commonly used enzymes for ester synthesis and hydrolysis, and they can be employed in the kinetic resolution of racemic fluorinated alcohols or acids to produce enantiomerically pure esters.

Bioconversion routes are effective for creating complex fluorinated building blocks. For example, type II pyruvate aldolases have been shown to be effective biocatalysts for the carboligation of β-fluoro-α-ketoacids with various aldehydes. nih.gov This reaction creates enantiopure fragments containing secondary or tertiary fluoride stereocenters, which are valuable synthons for fluorinated drug analogues. nih.gov Similarly, the biocatalytic synthesis of compounds like 2-fluoro-3-hydroxypropionic acid has been achieved in engineered E. coli. Such products can serve as monomers for the synthesis of fluorinated bioplastics or as substrates for further enzymatic transformations to produce other valuable fluorides. These examples underscore the potential of using engineered metabolic pathways and whole-cell biocatalysts to expand the range of accessible fluorinated organic compounds.

Derivatization Strategies for this compound Analogues

Derivatization of this compound can be approached by modifying its two primary components: the phenoxy ring and the acetate (B1210297) ester moiety. These modifications allow for the systematic alteration of the molecule's physicochemical properties and the exploration of structure-activity relationships.

Functionalization of the Phenoxy and Acetate Moieties

Phenoxy Moiety: The 4-fluorophenoxy group is an activated aromatic system. The ether oxygen is an ortho-, para-directing group, while the fluorine atom is also ortho-, para-directing but deactivating. Electrophilic aromatic substitution reactions can be used to introduce additional substituents onto the ring. Potential reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The positions ortho to the ether linkage (positions 2 and 6) are the most likely sites for substitution.

Acetate Moiety: The methyl ester of the acetate group is amenable to several common chemical transformations:

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 2-(4-fluorophenoxy)acetic acid. This carboxylic acid is a versatile intermediate for further derivatization.

Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents to form a diverse library of amides. Alternatively, direct aminolysis of the methyl ester can be achieved with certain amines.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by reaction with the corresponding alcohol under acidic or basic catalysis.

Reduction: The ester can be reduced to the corresponding alcohol, 2-(4-fluorophenoxy)ethanol, using reducing agents such as lithium aluminum hydride.

Chiral Synthesis and Stereoselective Preparation of Related Structures

This compound itself is not chiral. However, its α-substituted analogues, such as 2-(4-fluorophenoxy)propanoic acid, possess a stereocenter and are important targets, particularly in the agrochemical and pharmaceutical industries where one enantiomer often exhibits the desired biological activity.

Several stereoselective strategies can be employed to prepare these chiral structures:

Kinetic Resolution: A racemic mixture of the corresponding acid, such as 2-(4-fluorophenoxy)propanoic acid, can be resolved. One effective method is enantioselective esterification using a chiral acyl-transfer catalyst. For example, (+)-benzotetramisole has been used to catalyze the esterification of one enantiomer of a racemic 2-aryloxypropanoic acid, allowing for the separation of the unreacted, optically active acid from the newly formed ester. clockss.org

Enzymatic Resolution: Lipases are frequently used for the kinetic resolution of racemic esters or alcohols. For instance, a lipase could be used to selectively hydrolyze one enantiomer of racemic Methyl 2-(4-fluorophenoxy)propanoate, yielding an optically active alcohol and the unreacted ester.

Asymmetric Synthesis: Chiral auxiliaries can be used to direct the stereochemical outcome of a reaction. For example, coupling a chiral auxiliary to an achiral precursor, followed by alkylation and subsequent removal of the auxiliary, can produce the desired enantiomerically enriched product.

| Method | Description | Example Application |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for separation. | Enantioselective esterification of a racemic 2-aryloxypropanoic acid using a chiral catalyst like (+)-benzotetramisole. clockss.org |

| Enzymatic Resolution | Use of an enzyme (e.g., lipase) to selectively catalyze a reaction on one enantiomer. | Selective hydrolysis of one ester enantiomer from a racemic mixture. |

| Asymmetric Synthesis | Use of chiral reagents, catalysts, or auxiliaries to create a desired stereocenter. | Williamson ether synthesis between 4-fluorophenol (B42351) and a chiral lactate-derived leaving group. |

Molecular Structure, Reactivity, and Theoretical Investigations

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of Methyl 2-(4-fluorophenoxy)acetate. Each technique provides unique information about the molecule's functional groups, connectivity, and electronic environment.

For the non-fluorinated analogue, Methyl phenoxyacetate (B1228835) , the expected ¹H-NMR signals would include a singlet for the methyl protons (O-CH₃), a singlet for the methylene (B1212753) protons (O-CH₂-C=O), and multiplets for the aromatic protons of the phenyl ring. The ¹³C-NMR spectrum would show distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the aromatic carbons.

The introduction of a fluorine atom at the para-position of the phenyl ring in This compound would introduce characteristic changes in the NMR spectra. The fluorine atom would cause splitting of the signals for nearby protons and carbons (H-F and C-F coupling). The aromatic region of the ¹H-NMR spectrum would simplify to two doublets of doublets (or two apparent triplets) due to the symmetry. In the ¹³C-NMR spectrum, the carbon atom bonded to fluorine would exhibit a large one-bond C-F coupling constant, and other carbons in the ring would show smaller two-, three-, and four-bond couplings.

Table 1: Predicted NMR Data for this compound This table is predictive and based on data from analogous structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (O-CH₃) | ~3.7 | Singlet | Ester methyl group. |

| ¹H (O-CH₂) | ~4.6 | Singlet | Methylene group adjacent to the ester and phenoxy groups. |

| ¹H (Aromatic) | ~6.9-7.1 | Multiplet (AA'BB' system) | Aromatic protons, showing coupling to fluorine. |

| ¹³C (O-CH₃) | ~52 | Quartet (in ¹H-coupled) | Ester methyl carbon. |

| ¹³C (O-CH₂) | ~65 | Triplet (in ¹H-coupled) | Methylene carbon. |

| ¹³C (Aromatic C-O) | ~154 (d) | Doublet | Shows coupling to fluorine (²JCF). |

| ¹³C (Aromatic C-H ortho to O) | ~116 (d) | Doublet | Shows coupling to fluorine (³JCF). |

| ¹³C (Aromatic C-H meta to O) | ~115 (d) | Doublet | Shows coupling to fluorine (⁴JCF). |

| ¹³C (Aromatic C-F) | ~158 (d) | Doublet | Shows large one-bond coupling to fluorine (¹JCF). |

| ¹³C (C=O) | ~169 | Singlet | Ester carbonyl carbon. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O (ester carbonyl) stretching vibration, typically found around 1750-1730 cm⁻¹. Other key absorptions would include C-O stretching bands for the ester and ether linkages, and C-F and aromatic C-H stretching vibrations.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring conjugated with the phenoxy oxygen would result in characteristic absorption bands in the UV region, typically around 250-280 nm.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1750 |

| C-O (Ester) | Stretching | ~1250-1100 |

| C-O (Aryl Ether) | Stretching | ~1250 |

| C-F (Aryl) | Stretching | ~1230-1150 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉FO₃), the molecular weight is 184.16 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be observed at m/z 184. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 153, or the loss of the carbomethoxy group (-COOCH₃) to give the 4-fluorophenoxy radical cation at m/z 111. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) would provide even more detailed structural information through controlled fragmentation of the protonated molecule [M+H]⁺.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, the crystal structures of numerous analogues have been reported. For example, the crystal structure of 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole reveals an almost planar conformation. In this analogue, the oxadiazole ring forms dihedral angles of 13.90° and 7.93° with the naphthalene (B1677914) and benzene (B151609) rings, respectively. Such studies on analogues show that the phenoxyacetate moiety is relatively flexible, and its conformation is influenced by the steric and electronic nature of the substituents and the forces of crystal packing.

The solid-state packing of these molecules is governed by a network of weak intermolecular interactions.

Hydrogen Bonding: In the absence of strong hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing of this compound. The ester carbonyl oxygen is a good hydrogen bond acceptor, and interactions with methylene or aromatic C-H groups would be prevalent.

C-H···π Interactions: The electron-rich aromatic ring can act as a soft acceptor for hydrogen atoms from neighboring molecules. researchgate.netrsc.orgnih.govrsc.org These C-H···π interactions, although weak, are crucial in stabilizing the crystal lattice and influencing the orientation of molecules relative to one another. researchgate.netrsc.orgnih.govrsc.org Database studies show that over 77% of organic crystals exhibit C-H···π interatomic distances shorter than 3.05 Å. rsc.orgnih.gov

Table 3: Common Intermolecular Interactions in Phenoxyacetate Analogues

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (aliphatic/aromatic) | O=C (ester) | Forms chains or dimeric motifs. |

| C-H···π Interaction | C-H | π-system (aromatic ring) | Stabilizes layered or herringbone packing arrangements. researchgate.netrsc.orgnih.govrsc.orgnih.gov |

| Halogen Interaction | C-F | H-C, π-system, Heteroatom (e.g., N) | Contributes to directional packing, often weak but numerous. nih.govnih.govresearchgate.netnih.govresearchgate.net |

| π···π Stacking | Aromatic Ring | Aromatic Ring | Leads to offset or face-to-face stacking of aromatic rings. |

Computational Chemistry Approaches in Molecular Design and Reactivity Prediction

Computational chemistry serves as a powerful tool to predict and analyze the properties of molecules like this compound. These theoretical approaches allow for the investigation of molecular characteristics that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are employed to determine the electronic structure, and from this, a wide array of molecular properties can be derived. While specific DFT studies on this compound are not widely published, the principles can be applied to understand its behavior based on studies of analogous compounds.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. libretexts.org

For phenoxyacetate derivatives, the HOMO is typically located on the phenoxy group, indicating its role as the primary electron donor. The LUMO, on the other hand, is often distributed over the acetate (B1210297) portion, which acts as the electron acceptor. The introduction of a fluorine atom at the para-position of the phenyl ring in this compound is expected to influence the energies of these frontier orbitals due to its high electronegativity. This substitution would likely lower the energy of the HOMO, potentially increasing the HOMO-LUMO gap and thus enhancing the molecule's stability compared to its non-fluorinated counterpart.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Lowered by fluorine substitution | Indicates reduced electron-donating ability |

| LUMO Energy | Slightly lowered | Indicates slightly increased electron-accepting ability |

| HOMO-LUMO Gap | Potentially increased | Suggests enhanced kinetic stability |

| Reactivity | Likely reduced compared to unsubstituted analog | More stable and less prone to reactions |

Note: This table is based on theoretical principles and data from analogous compounds in the absence of specific experimental data for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. wuxiapptec.comchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. wuxiapptec.com

In the case of this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the ester group and the fluorine atom, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, marking them as potential sites for nucleophilic interaction. Studies on chlorinated derivatives of phenoxyacetic acid support this, showing negative potentials concentrated around the carboxyl group and the chlorine atoms. researchgate.net

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) analyses provide detailed insights into the bonding and electronic structure of a molecule. uni-muenchen.dewisc.edu NBO analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing a molecule. uni-muenchen.de This is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction.

Table 2: Predicted NBO Analysis Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (O) of phenoxy | π* (C-C) of phenyl ring | High | Resonance stabilization |

| LP (F) | π* (C-C) of phenyl ring | Moderate | Resonance stabilization |

| σ (C-H) of methyl | σ* (C-O) of ester | Low | Hyperconjugation |

Note: This table presents predicted interactions and their relative strengths based on the principles of NBO analysis and data from similar molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). nih.gov This method is instrumental in drug discovery and design for predicting the binding affinity and mode of interaction. scienceopen.comresearchgate.net

The thermal stability and phase behavior of a compound are critical properties, particularly for pharmaceutical and materials science applications. These are experimentally investigated using techniques such as Differential Scanning Calorimetry (DSC), Hot Stage Microscopy (HSM), and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting point, glass transition, and crystallization.

Hot Stage Microscopy (HSM) allows for the visual observation of a sample as it is heated or cooled, providing information on melting behavior, polymorphism, and other physical transformations.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition patterns.

For the parent compound, methyl phenoxyacetate, experimental data indicates a boiling point of approximately 243-245 °C and a melting point around 245 °C (at 760 mm Hg), though this melting point seems unusually high for a liquid at room temperature and may refer to a specific crystalline form or be an error in the source data. thegoodscentscompany.comchemicalbook.comsigmaaldrich.comnih.gov The introduction of a fluorine atom in this compound would be expected to alter these properties. The increased molecular weight and polarity due to the fluorine atom would likely lead to a higher boiling point compared to the unsubstituted analog. The melting point would depend on the crystal packing of the solid, which can be influenced by the fluorine substitution. TGA would provide information on its decomposition temperature, which is an important measure of its thermal stability.

Structure Activity Relationship Sar Studies of Methyl 2 4 Fluorophenoxy Acetate and Derivatives

Elucidation of Key Structural Motifs Influencing Molecular Interactions and Biological Responses

The molecular architecture of methyl 2-(4-fluorophenoxy)acetate and its analogs is characterized by several key structural motifs that are pivotal in dictating their interactions with biological targets. The core phenoxyacetate (B1228835) scaffold serves as the foundational element, providing the necessary spatial arrangement for engaging with receptor binding sites. The electronic properties of the aromatic ring, the nature of the ester group, and the substitution pattern on the phenyl ring are all critical determinants of biological response.

The ether linkage in the phenoxyacetate core introduces a degree of conformational flexibility, allowing the molecule to adopt various spatial orientations. This flexibility can be crucial for optimizing interactions within a binding pocket. The carbonyl group of the ester is a key hydrogen bond acceptor, playing a significant role in anchoring the ligand to its target protein.

Impact of Fluorine Atom Substitution on Chemical Reactivity and Biological Activity Modulation

The substitution of a fluorine atom on the phenyl ring, as seen in this compound, has a profound impact on the molecule's properties. Fluorine is the most electronegative element, and its introduction can significantly alter the electronic distribution within the aromatic ring. This alteration can influence the acidity of the α-proton on the acetate (B1210297) moiety, thereby affecting its chemical reactivity.

From a biological standpoint, the fluorine atom can enhance binding affinity through various non-covalent interactions, including dipole-dipole interactions and the formation of weak hydrogen bonds with appropriate donor groups on the receptor. Furthermore, the presence of fluorine can block metabolic pathways, leading to an increased metabolic stability and a longer biological half-life of the compound. This metabolic blocking effect is a well-established strategy in drug design to improve pharmacokinetic profiles.

Influence of Aromatic Ring Substituents on Activity and Selectivity

The nature and position of substituents on the aromatic ring are critical for modulating the activity and selectivity of phenoxyacetate derivatives. Beyond the fluorine atom in this compound, the introduction of other groups can fine-tune the molecule's interaction with its biological target.

For instance, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the molecule, which can be crucial for its absorption, distribution, and target engagement. The size and shape of the substituent also play a vital role. Bulky substituents can introduce steric hindrance, which may either prevent binding to an off-target receptor, thereby increasing selectivity, or hinder binding to the intended target, reducing potency. The specific substitution pattern on the aromatic ring can direct the molecule towards different receptor subtypes, highlighting the importance of positional isomerism in determining biological outcomes.

| Substituent | Position | Effect on Activity | Effect on Selectivity |

| Chloro | 4- | Increased potency in some herbicide analogs | May alter receptor subtype preference |

| Methyl | 2- | Can introduce steric hindrance, potentially decreasing activity | May increase selectivity by preventing off-target binding |

| Nitro | 3- | Strong electron-withdrawing effect, can modulate pKa | Can influence electrostatic interactions with the target |

Systematic Variations in the Phenoxyacetate Core and Side Chain Modifications

Systematic modifications to the phenoxyacetate core and its side chain have been explored to optimize biological activity. Alterations to the ether linkage, such as replacing the oxygen atom with sulfur or nitrogen, can significantly impact the molecule's conformational preferences and electronic properties. These changes can lead to profound differences in biological activity.

Modifications to the acetate side chain are also a key area of investigation. Varying the length of the alkyl chain, introducing branching, or replacing the methyl ester with other functional groups such as amides or carboxylic acids can dramatically alter the compound's physicochemical properties, including its solubility and lipophilicity. These changes, in turn, affect the molecule's pharmacokinetic and pharmacodynamic profiles. For example, converting the ester to a carboxylic acid can increase water solubility and introduce a new hydrogen bond donor, potentially leading to a different binding mode.

Stereochemical Considerations and Their Influence on Molecular Recognition

When a chiral center is introduced into the phenoxyacetate scaffold, for example, by substitution on the α-carbon of the acetate group, stereochemistry becomes a critical factor in molecular recognition. The two enantiomers of a chiral molecule can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

One enantiomer may fit perfectly into the binding site of a receptor, leading to a potent biological response, while the other enantiomer may bind weakly or not at all. In some cases, the "inactive" enantiomer can even antagonize the effect of the active one or have its own distinct pharmacological profile, sometimes with undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for understanding the SAR and for the development of safe and effective therapeutic agents. The differential binding of enantiomers underscores the three-dimensional nature of drug-receptor interactions.

Biochemical Interactions and Mechanistic Insights for Research Applications

Enzyme Modulation and Inhibition Studies by Phenoxyacetate (B1228835) Derivatives

Phenoxyacetate derivatives, including Methyl 2-(4-fluorophenoxy)acetate, are subjects of significant research due to their capacity to modulate various enzymatic activities. This modulation is central to their potential applications in diverse biological contexts. The structural motif of a phenoxy group linked to an acetic acid ester provides a versatile scaffold for interacting with the active or allosteric sites of numerous enzymes.

The ester linkage in this compound and its derivatives makes them susceptible to hydrolysis by esterases, a ubiquitous class of hydrolytic enzymes. This interaction is a key aspect of their metabolic pathway and is often exploited in prodrug design. The bioconversion of the ester moiety to a carboxylic acid can dramatically alter the compound's biological activity, solubility, and pharmacokinetic profile. The rate and extent of this enzymatic hydrolysis are influenced by the nature of the ester group and the substitution pattern on the aromatic ring. In research, this enzymatic cleavage is a critical consideration, as the parent ester and the resulting carboxylic acid metabolite may exhibit different biological effects and target affinities.

The ability of phenoxyacetate derivatives to inhibit specific enzymes is a cornerstone of their research interest. Kinetic studies are crucial for elucidating the mechanism and potency of this inhibition.

Cholinesterases: Certain phenoxyacetate derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. For instance, a series of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297) derivatives were described as a new class of AChE inhibitors, with some compounds showing greater potency than the established drug galanthamine nih.gov. Kinetic analyses of cholinesterase inhibition by related compounds have been performed to understand their mechanism of action, which is vital for assessing their potential in neurological research nih.govmdpi.comresearchgate.net. The inhibition kinetics help to determine parameters like the inhibition constant (Ki) and the bimolecular rate constant (ki), which quantify the inhibitor's potency and the rate of enzyme inactivation researchgate.net.

Glutathione S-transferases (GSTs): GSTs are a family of enzymes involved in the detoxification of xenobiotics. Some phenoxyacetic acid derivatives have been shown to inhibit GST activity. For example, the pesticide 2,4-dichlorophenoxyacetic acid dimethylamine salt (2,4-D DMA) exhibited noncompetitive inhibition of purified GST from Van Lake fish liver, with a calculated Ki constant of 0.17 ± 0.01 mM nih.gov. Over-expression of GSTs is linked to resistance to anticancer drugs, making GST inhibitors a subject of interest in oncology research researchgate.net.

Cytochrome P450 (CYP450): The CYP450 superfamily of enzymes is central to the metabolism of a vast array of compounds. Phenoxyacetate derivatives can interact with these enzymes as substrates or inhibitors. Understanding these interactions is critical, as inhibition of CYP450 enzymes can lead to significant drug-drug interactions. Some P450 enzymes exhibit non-Michaelis-Menten kinetics, such as substrate inhibition at high concentrations, which can complicate the prediction of metabolic outcomes nih.gov. Selective inhibitors are essential tools for identifying the specific CYP450 enzymes responsible for a compound's metabolism nih.gov. For example, tranylcypromine, a potent CYP2A6 inhibitor, has been used for P450 phenotyping, though its selectivity is not absolute nih.gov.

Table 1: Inhibition of Specific Enzymes by Phenoxyacetate Derivatives and Related Compounds

| Enzyme Target | Inhibitor Class/Example | Inhibition Type/Potency | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Methyl 2-(2-(4-formylphenoxy)acetamido) derivatives | Potent inhibition, some exceeding galanthamine | nih.gov |

| Glutathione S-transferase (GST) | 2,4-Dichlorophenoxyacetic acid dimethylamine salt | Noncompetitive, Ki = 0.17 ± 0.01 mM | nih.gov |

| Cytochrome P450 2A6 (CYP2A6) | Tranylcypromine | Potent inhibitor, 49-fold preference over CYP2A13 | nih.gov |

Receptor Binding and Allosteric Modulation Investigations

The structural features of phenoxyacetate derivatives allow for potential interactions with various cellular receptors. While specific binding data for this compound is not extensively detailed, research on related structures provides insights. For example, modifications to molecules containing a bis(4-fluorophenyl) moiety have been explored for their binding affinity at the dopamine transporter (DAT) and serotonin transporter (SERT) nih.gov. The introduction of atropisomerism into fentanyl-related structures, which can include phenoxy-like moieties, has been shown to create distinct binding modes at the μ-opioid receptor, resulting in enantiomers with opposing agonist and antagonist activities acs.org. These studies highlight that subtle structural and stereochemical changes in molecules can lead to significant differences in receptor binding and functional activity, suggesting that phenoxyacetate derivatives could be tailored to interact with specific receptor subtypes.

Pathway Modulation and Specific Molecular Targets in Biological Systems

Research into phenoxyacetate derivatives has identified several molecular targets and pathways that they can modulate. A notable example is the anti-plasmodial activity of 2-phenoxy-3-trichloromethylquinoxalines, which have been shown to target the apicoplast of Plasmodium falciparum. The apicoplast is a non-photosynthetic plastid with essential metabolic pathways distinct from the host, making it an attractive drug target vub.benih.govnih.govvub.be. In the context of cancer research, novel phenoxyacetamide derivatives have been investigated as inducers of apoptosis. One such derivative was found to be a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), leading to cell cycle arrest and apoptosis in liver cancer cells mdpi.com. Furthermore, in the realm of anti-inflammatory research, phenoxy acetic acid derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis nih.gov.

Research into Biological Activities of Derivatives

Derivatives of phenoxyacetic acid have been synthesized and evaluated for a wide range of biological activities, demonstrating the versatility of this chemical scaffold.

Anti-mycobacterial: Several studies have focused on developing phenoxyacetic acid derivatives as agents against Mycobacterium tuberculosis. Various series of compounds, often incorporating heterocyclic moieties like pyrazolines, have been synthesized and tested. Some derivatives have shown potent activity against both drug-sensitive (H37Rv) and isoniazid-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range nih.govnih.govresearchgate.net. The research aims to identify novel chemical entities that can combat the growing problem of drug-resistant tuberculosis mdpi.com.

Anti-plasmodial: As mentioned, phenoxy derivatives have been investigated as anti-malarial agents. A structure-activity relationship (SAR) study of 2-phenoxy-3-trichloromethylquinoxalines identified a hit compound with a potent 50% effective concentration (EC50) of 0.2 µM against P. falciparum and a high selectivity index nih.govnih.gov. The mechanism of action for this class of compounds appears to involve targeting the parasite's apicoplast vub.benih.govnih.govvub.be.

Anti-inflammatory: The phenoxyacetic acid moiety serves as a pharmacophore in the design of novel anti-inflammatory agents. Research has led to the development of derivatives that act as selective COX-2 inhibitors. Certain compounds have demonstrated significant in vivo anti-inflammatory effects, reducing paw edema and levels of pro-inflammatory mediators like TNF-α and PGE-2, comparable to established drugs like celecoxib but with potentially improved safety profiles nih.gov. Other synthesized 2-(substituted phenoxy) acetamide derivatives have also shown promising anti-inflammatory and analgesic activities researchgate.net.

Antiviral: The antiviral potential of phenoxyacetic acid derivatives has also been explored. Studies have synthesized and tested various derivatives against a range of viruses. For example, 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives have shown inhibitory activity against HIV-1 in vitro researchgate.net. However, another study involving substituted phenoxy acetic acid derived pyrazolines found no specific antiviral activity among the tested compounds researchgate.netnih.gov. This highlights the high degree of structural specificity required for potent and selective antiviral action.

Table 2: Summary of Investigated Biological Activities of Phenoxyacetate Derivatives

| Biological Activity | Derivative Class | Key Findings | Representative Sources |

|---|---|---|---|

| Anti-mycobacterial | Pyrazoline-containing phenoxyacetic acids | Potent activity against M. tuberculosis H37Rv and INH-resistant strains; MIC as low as 0.06 µg/mL. | nih.govnih.gov |

| Anti-plasmodial | 2-Phenoxy-3-trichloromethylquinoxalines | Potent activity against P. falciparum (EC50 = 0.2 µM); targets the apicoplast. | nih.govnih.govvub.be |

| Anti-inflammatory | Thiazole/Thiadiazole-substituted phenoxyacetic acids | Selective COX-2 inhibition; significant reduction in paw edema and pro-inflammatory mediators in vivo. | nih.govresearchgate.net |

| Antiviral | 1-{[2-(Phenoxy)ethoxy]methyl}uracil derivatives | In vitro inhibition of HIV-1. | researchgate.net |

| Antiviral | Pyrazoline-substituted phenoxyacetic acids | No specific antiviral activity observed in the tested series. | researchgate.netnih.gov |

Environmental Fate and Degradation Mechanisms of Fluorophenoxyacetate Compounds

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. The primary abiotic pathways considered for organic molecules like Methyl 2-(4-fluorophenoxy)acetate are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, hydrolysis would involve the cleavage of the ester linkage, yielding 2-(4-fluorophenoxy)acetic acid and methanol. The rate of this reaction is typically influenced by pH and temperature.

A review of the scientific literature did not yield specific studies on the hydrolytic transformation of this compound. Therefore, no quantitative data on its hydrolysis half-life under different environmental pH conditions are available.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet spectrum of sunlight. This process can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces. For aromatic compounds, photolysis can involve the cleavage of the aromatic ring or transformations of the substituent groups.

Specific research on the photolytic degradation mechanisms of this compound is not available in the reviewed scientific literature. Consequently, details regarding its direct or indirect photolysis rates and the nature of its photolytic byproducts have not been documented.

Biotic Degradation in Environmental Compartments

Biotic degradation, mediated by microorganisms, is often the most significant pathway for the breakdown of organic compounds in soil and aquatic environments.

Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, leading to their biotransformation and, ultimately, mineralization to carbon dioxide and water. The degradation of phenoxyacetate (B1228835) herbicides, which share a similar core structure with this compound, is well-documented and typically involves the cleavage of the ether bond followed by hydroxylation and ring cleavage of the aromatic moiety.

However, a thorough search of scientific databases and literature reveals a lack of studies specifically investigating the microbial metabolism and biotransformation pathways of this compound in either soil or aquatic environments.

The degradation of related phenoxyacetic acid herbicides is known to be carried out by a variety of bacteria and fungi. These microorganisms possess specific enzymes, such as dioxygenases and hydroxylases, that are crucial for initiating the breakdown of the aromatic ring.

As there are no studies on the microbial degradation of this compound, no microbial strains or specific enzymes involved in its degradation have been identified or characterized.

Research on Environmental Persistence Under Varied Conditions

The environmental persistence of a chemical, often expressed as its half-life, is a key indicator of its potential for long-term environmental contamination and exposure. Persistence is influenced by a combination of abiotic and biotic degradation rates and can vary significantly with environmental conditions such as temperature, pH, moisture, and microbial activity.

There is currently no available research data on the environmental persistence of this compound under varied environmental conditions. Therefore, its half-life in different environmental compartments like soil and water remains unquantified.

Future Directions and Emerging Research Avenues in Fluorophenoxyacetate Chemistry

Development of Novel Synthetic Strategies for Complex Fluorinated Phenoxyacetate (B1228835) Systems

The synthesis of complex fluorinated phenoxyacetates is pivotal for exploring the vast chemical space and unlocking new functionalities. While traditional methods like the Williamson ether synthesis provide a reliable route to compounds such as Methyl 2-(4-fluorophenoxy)acetate, the demand for more intricate molecular architectures necessitates the development of innovative synthetic strategies.

The Williamson ether synthesis, a venerable and widely used method, typically involves the reaction of a deprotonated alcohol with a primary alkyl halide. In the context of this compound, this would involve the reaction of 4-fluorophenol (B42351) with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate, in the presence of a base. evotec.comresearchgate.net The reaction is generally refluxed for a set period to ensure completion. nih.govmdpi.com A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases. nih.gov

Table 1: Illustrative Williamson Ether Synthesis for this compound

| Reactants | Reagents & Conditions | Product |

| 4-Fluorophenol | 1. Strong Base (e.g., NaOH, KOH, NaH) to form the corresponding phenoxide. evotec.comresearchgate.net 2. Methyl Chloroacetate or Methyl Bromoacetate. researchgate.net 3. Solvent (e.g., Ethanol, Acetone). mdpi.com 4. Reflux for 1 hour or more. nih.govedubirdie.com | This compound |

However, the synthesis of more complex analogues, particularly those with multiple fluorine substitutions or intricate side chains, can be challenging. Researchers are therefore exploring novel catalytic systems and reaction methodologies. For instance, palladium-catalyzed reactions are being investigated for the formation of carbon-fluorine and carbon-oxygen bonds, offering alternative pathways to these compounds. Recent advancements in catalytic systems, including the use of phosphonitrilic chloride (PNT) as an activator for the esterification of phenoxyacetic acids with various phenols, present a promising, mild, and efficient alternative. uga.eduamerigoscientific.com These methods often provide higher yields and greater functional group tolerance compared to traditional approaches.

Integration of High-Throughput Screening and Advanced Computational Methods in SAR Exploration

The exploration of Structure-Activity Relationships (SAR) is fundamental to understanding how chemical structure influences biological activity. The integration of high-throughput screening (HTS) and advanced computational methods has revolutionized this process, enabling the rapid evaluation of large compound libraries and the identification of promising lead candidates.

Table 2: Key Computational and Screening Techniques in Fluorophenoxyacetate Research

| Technique | Application in Fluorophenoxyacetate Research | Potential Insights |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of fluorophenoxyacetate analogues for herbicidal activity. nih.govstmjournals.com | Identification of novel hit compounds with desired biological profiles. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the biological activity of new fluorophenoxyacetate derivatives based on their chemical structure. nih.govnih.govmdpi.com | Guide the design of more potent and selective herbicides. |

| Molecular Docking | Simulate the binding of fluorophenoxyacetate analogues to their target proteins (e.g., enzymes in a plant's metabolic pathway). nih.govresearchgate.netelsevierpure.comnih.govresearchgate.net | Understand the molecular basis of their biological activity and identify key structural features for optimal binding. |

Exploration of Undiscovered Biochemical Interactions and Biological Applications of Analogues

While the herbicidal properties of many phenoxyacetates are well-documented, the full spectrum of their biochemical interactions and potential biological applications remains an active area of investigation. The introduction of fluorine into the phenoxyacetate scaffold can dramatically alter its biological profile, leading to new and unexpected activities.

The fluorine atom, due to its high electronegativity and small size, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net For example, fluorinated analogues of known drugs have often shown improved pharmacokinetic properties and enhanced efficacy. In the context of fluorophenoxyacetates, these modifications could lead to the discovery of compounds with novel modes of action or applications beyond agriculture.

Research is ongoing to explore the interactions of fluorophenoxyacetate analogues with a wider range of biological targets, including enzymes and receptors in mammals and microorganisms. For instance, some phenoxyacetamide derivatives have been investigated as selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Furthermore, studies on the biological activity of various substituted oxadiazolines, which can be synthesized from related hydrazones, have revealed promising antibacterial and antifungal properties. arkat-usa.org The exploration of these alternative biological activities could open up new therapeutic avenues for fluorophenoxyacetate derivatives. masterorganicchemistry.com

Research into Sustainable Synthesis and Environmental Degradation Methodologies

The increasing focus on environmental sustainability is driving research into greener synthetic methods and a deeper understanding of the environmental fate of chemical compounds. For fluorophenoxyacetates, this translates to the development of more environmentally friendly synthetic processes and a thorough investigation of their biodegradation pathways.

Green chemistry principles are being increasingly applied to the synthesis of pharmaceuticals and agrochemicals. nih.govstmjournals.com This includes the use of renewable starting materials, the reduction of hazardous reagents and solvents, and the design of more energy-efficient reaction conditions. mdpi.com For the synthesis of phenoxyacetic acid esters, biocatalytic methods using enzymes are being explored as a sustainable alternative to traditional chemical catalysis. elsevierpure.com These enzymatic processes often offer high selectivity and operate under mild conditions, reducing the environmental impact of the synthesis.

The environmental degradation of fluorinated aromatic compounds is a complex process due to the high stability of the carbon-fluorine bond. researchgate.net However, microorganisms have evolved diverse metabolic pathways to break down these persistent compounds. edubirdie.com Research into the biodegradation of fluorophenols and fluorobenzoates has shown that some anaerobic and aerobic microorganisms are capable of cleaving the C-F bond, often as a crucial step in the degradation pathway. edubirdie.comnih.govresearchgate.net Understanding the enzymes and genetic pathways involved in the degradation of compounds like this compound is essential for assessing their environmental impact and developing bioremediation strategies for contaminated sites. researchgate.netuga.edunih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-(4-fluorophenoxy)acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 4-fluorophenol with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone achieves esterification. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 phenol:chloroacetate) are critical for yields >85% .

- Validation : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water 60:40, retention time ~8.2 min) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : H NMR (CDCl₃) should show a singlet at δ 3.75 ppm (COOCH₃), aromatic protons (δ 6.8–7.2 ppm), and a methylene group (δ 4.6 ppm, OCH₂COO).

- LC-MS/MS : Use electrospray ionization (ESI) in negative mode to detect [M-H]⁻ ion (m/z 213.1) and confirm fragmentation patterns .

- Impurity Profiling : Compare with reference standards (e.g., residual 4-fluorophenol) using gradient elution LC methods .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in spectroscopic assignments for this compound?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like WinGX/ORTEP confirms bond lengths (e.g., C-O ester bond ~1.34 Å) and torsion angles. For example, the dihedral angle between the fluorophenyl and acetate groups is ~15°, explaining anisotropic displacement in NMR .

- Case Study : Conflicting F NMR signals (δ -115 ppm vs. -118 ppm) may arise from polymorphism. SC-XRD can distinguish between crystalline forms .

Q. What strategies are effective for analyzing bioactivity or environmental persistence of fluorinated analogs like this compound?

- Biological Studies :

- Enzyme Binding : Fluorine’s electronegativity enhances binding to hydrophobic pockets (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) with ΔG ≤ -7.0 kcal/mol as a threshold .

- Environmental Fate :

- Degradation Pathways : LC-MS/MS detects hydrolysis products (e.g., 4-fluorophenoxyacetic acid) under alkaline conditions (pH 10, 50°C). Half-life in soil: ~14 days (aerobic) vs. >30 days (anaerobic) .

Q. How can researchers address contradictions in kinetic data during ester hydrolysis studies?

- Experimental Design :

- pH Dependence : Compare pseudo-first-order rate constants (k) at pH 2–12. For this compound, maximal hydrolysis occurs at pH 10 (k = 0.12 h⁻¹) due to base-catalyzed ester cleavage .

- Isotope Effects : Use deuterated solvents (D₂O) to distinguish between acid- and base-catalyzed mechanisms. A kinetic isotope effect (KIE) >1.5 indicates proton transfer in the rate-determining step .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.